3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-phenoxypropanoate
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Overview
Description
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-phenoxypropanoate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-phenoxypropanoate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the tosyl group: The pyrazole intermediate is then reacted with tosyl chloride in the presence of a base such as pyridine to introduce the tosyl group.
Esterification: The final step involves the esterification of the pyrazole derivative with 2-phenoxypropanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-phenoxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiolates.
Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-phenoxypropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-phenoxypropanoate depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the tosyl group and the phenoxypropanoate moiety can influence its binding affinity and specificity. The compound may also interact with cellular pathways involved in signal transduction, apoptosis, or cell proliferation.
Comparison with Similar Compounds
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-phenoxypropanoate can be compared with other pyrazole derivatives such as:
3-methyl-1-phenyl-1H-pyrazol-5-yl 2-phenoxypropanoate: Lacks the tosyl group, which may affect its reactivity and biological activity.
4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Contains a bis-pyrazole structure, which may enhance its antioxidant and anticancer properties.
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Used as an intermediate in the synthesis of dipeptidyl peptidase 4 inhibitors for antidiabetic agents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-phenoxypropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-18-14-16-23(17-15-18)34(30,31)24-19(2)27-28(21-10-6-4-7-11-21)25(24)33-26(29)20(3)32-22-12-8-5-9-13-22/h4-17,20H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMRLSAIZZDYNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C(C)OC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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